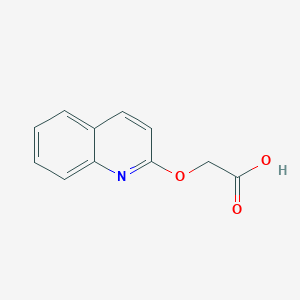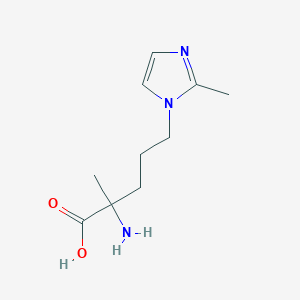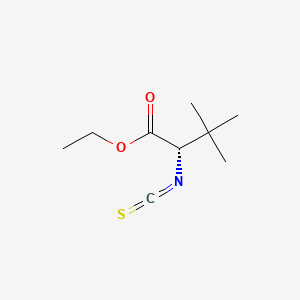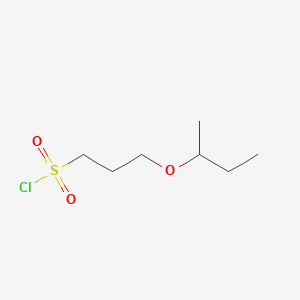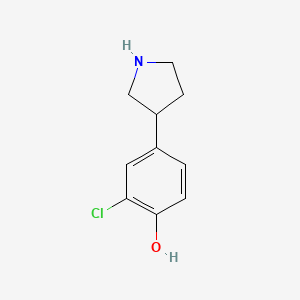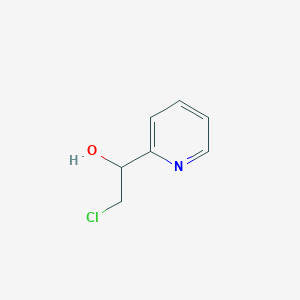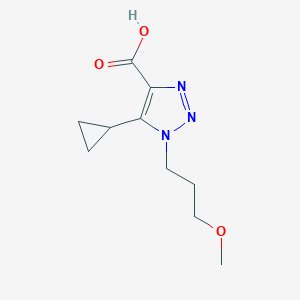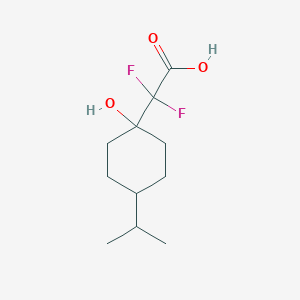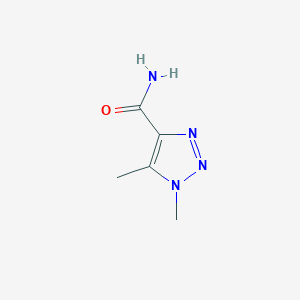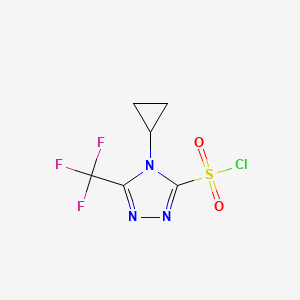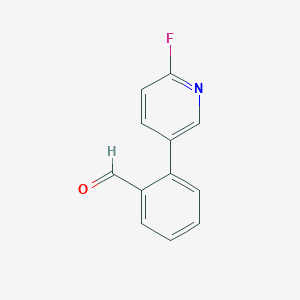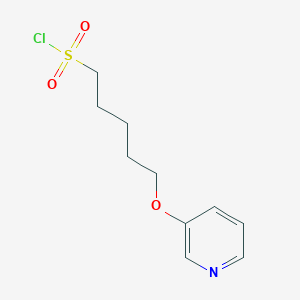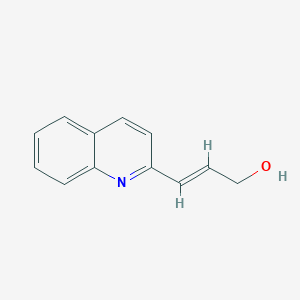
(E)-3-(2-quinolyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with propenol precursors under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where quinoline-2-carbaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for (e)-3-(Quinolin-2-yl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (e)-3-(Quinolin-2-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (e)-3-(Quinolin-2-yl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the propenol group.
2-Quinolylmethanol: Similar structure with a methanol group instead of a propenol group.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (e)-3-(Quinolin-2-yl)prop-2-en-1-ol.
Uniqueness
(e)-3-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
(E)-3-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-8,14H,9H2/b5-3+ |
InChI-Schlüssel |
HZSMCZGYICFQLI-HWKANZROSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



